1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-ethyl-1,2,4-oxadiazole moiety at position 3. The ethyl substituent on the oxadiazole may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-14-17-16(21-18-14)12-8-15(20)19(9-12)13-6-5-10(2)11(3)7-13/h5-7,12H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHOVCFDCHRJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through the cyclization of appropriate amines with carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocycles, including urea derivatives, pyrazolotetrazoles, and other pyrrolidinone-containing analogues. Below is a comparative analysis based on substituent effects, molecular properties, and synthetic yields (where available):
Key Observations
Compared to urea derivatives (e.g., 9n, 9o in ), the pyrrolidinone core may reduce hydrogen-bonding capacity but improve membrane permeability .
Synthetic Accessibility: Urea derivatives () exhibit moderate yields (75–79%), suggesting that the target compound’s synthesis could benefit from similar coupling strategies, though its oxadiazole-pyrrolidinone linkage may require specialized conditions .
Oxadiazole vs. Other Heterocycles :
- The 1,2,4-oxadiazole in the target compound is more electron-deficient than the 1,2-oxazole in , which could influence π-π stacking or charge-transfer interactions in target binding .
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural parallels suggest:
- CNS Applications: The pyrrolidinone core and moderate size may favor blood-brain barrier penetration.
- Antimicrobial Potential: Oxadiazole derivatives are known for antimicrobial activity; the ethyl group could mitigate toxicity compared to halogenated analogues .
Biological Activity
1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the oxadiazole moiety is particularly significant as it has been associated with a wide range of pharmacological effects.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyrrolidinone ring linked to both a dimethylphenyl group and an ethyl-substituted oxadiazole.
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities. Here are some notable findings regarding the biological activity of this compound:
Anticancer Activity
- Mechanism of Action : Compounds with oxadiazole derivatives have shown efficacy in targeting various cancer-related enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase. These interactions can inhibit cancer cell proliferation and induce apoptosis in tumor cells .
- Case Studies : In a study assessing a related oxadiazole derivative, it was found to have an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer . Although specific data for our compound may not be directly available, the structural similarities suggest comparable activities.
Antimicrobial Properties
Research has demonstrated that 1,2,4-oxadiazoles possess significant antimicrobial properties. They have been tested against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparison table highlighting the biological activities of similar oxadiazole-containing compounds is provided below:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 92.4 | HDAC inhibition |
| Compound B | Antimicrobial | 50 | Cell wall synthesis inhibition |
| Compound C | Anti-inflammatory | 30 | COX inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
